molecular formula C21H12ClNO2S B3696760 3-Chloro-5-[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one

3-Chloro-5-[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one

Cat. No.: B3696760
M. Wt: 377.8 g/mol
InChI Key: CDNYMGWEJXKRQL-UHFFFAOYSA-N
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Description

3-Chloro-5-[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound characterized by its unique structural features It contains a chloro group, a sulfanyl group attached to a methylphenyl ring, and an anthra[1,9-CD]isoxazol-6-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Anthra[1,9-CD]isoxazol-6-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chloro Group: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction using thiols or disulfides.

    Final Assembly: The final product is obtained by coupling the intermediate compounds under specific conditions, often involving catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of organic semiconductors and other advanced materials.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Chloro-5-[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The chloro and sulfanyl groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
  • 3-Chloro-5-methylphenylcarbamate

Uniqueness

3-Chloro-5-[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one is unique due to its anthra[1,9-CD]isoxazol-6-one core, which imparts distinct chemical and physical properties. This core structure is less common compared to other similar compounds, making it a valuable scaffold for developing new materials and pharmaceuticals.

Properties

IUPAC Name

12-chloro-10-(4-methylphenyl)sulfanyl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClNO2S/c1-11-6-8-12(9-7-11)26-16-10-15(22)19-18-17(16)20(24)13-4-2-3-5-14(13)21(18)25-23-19/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNYMGWEJXKRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-5-[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one
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3-Chloro-5-[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one
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3-Chloro-5-[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one
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3-Chloro-5-[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one
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3-Chloro-5-[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one
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3-Chloro-5-[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one

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